Trans-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate
Description
Trans-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate (hereafter referred to as the "target compound") is a pyrrolidine-based carbamate derivative characterized by:
- A trans stereochemistry at the pyrrolidine ring.
- A hydroxymethyl (-CH₂OH) group at the 3-position.
- A pyridin-3-yl substituent at the 2-position.
- A tert-butyl carbamate (Boc) protecting group at the 1-position.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-(hydroxymethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-6-12(10-18)13(17)11-5-4-7-16-9-11/h4-5,7,9,12-13,18H,6,8,10H2,1-3H3/t12-,13-/m1/s1 |
InChI Key |
RHLZYLQPQCRMGB-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CN=CC=C2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CO |
Origin of Product |
United States |
Biological Activity
Trans-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate (CAS No. 2177258-54-5) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molar Mass : 278.35 g/mol
- CAS Number : 2177258-54-5
- Purity : Standard purity is reported at 95% .
The compound features a pyridine ring, which is known for its role in various biological activities, and a pyrrolidine moiety that contributes to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For instance, derivatives of pyridine and pyrrolidine have shown potent growth inhibition in cancer cell lines while sparing non-tumorigenic cells. A notable study highlighted that certain thalidomide derivatives demonstrated selective cytotoxicity towards tumor cells at concentrations as low as 10 µM, suggesting a potential mechanism of action for compounds like this compound .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, the activation of muscarinic acetylcholine receptors (M3R) has been linked to cancer cell proliferation and metastasis. Compounds that target these receptors can potentially inhibit tumor growth and progression .
Case Studies
- Growth Inhibition in Cancer Cell Lines
- Selectivity Towards Tumor Cells
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization with hydroxymethyl and tert-butyl groups. The synthetic pathways often utilize rhodium-catalyzed methodologies for efficiency and yield optimization .
Comparative Biological Activity Table
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 2177258-54-5 | Anticancer activity; M3R interaction |
| Thalidomide Derivative | Varies | Selective cytotoxicity in cancer cells |
| Pyrrolidine Analogs | Varies | Inhibition of cancer cell motility |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to analogs from the Catalog of Pyridine Compounds and other sources (Table 1). Key differences include substituent groups, stereochemistry, and molecular weight.
Table 1: Structural and Functional Comparison
*Estimated molecular formula based on structural analogs.
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine ring is constructed via stereoselective cyclization of a γ-amino alcohol precursor. A representative approach involves:
-
Substrate : (3R,4S)-4-(pyridin-3-yl)-3-hydroxypyrrolidine, synthesized via asymmetric 1,3-dipolar cycloaddition between a nitrone and vinyl ether.
-
Cyclization : Acid-catalyzed intramolecular cyclization yields the trans-configured pyrrolidine ring.
Key Conditions :
Introduction of the Pyridin-3-Yl Group
The pyridine ring is introduced via transition-metal-catalyzed cross-coupling :
-
Method : Suzuki-Miyaura coupling using pyridin-3-ylboronic acid and a brominated pyrrolidine intermediate.
-
Catalyst : Pd(PPh₃)₄ in a tetrahydrofuran (THF)/water mixture.
-
Base : K₂CO₃ for deprotonation.
Optimization Data :
Hydroxymethyl Group Installation
The hydroxymethyl group at position 3 is introduced via ketone reduction :
-
Intermediate : 3-ketopyrrolidine derivative.
-
Reduction : Sodium borohydride (NaBH₄) in methanol at 0°C.
Stereochemical Control :
Boc Protection
The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) :
-
Conditions : Boc₂O (1.2 equiv) in DCM with 4-dimethylaminopyridine (DMAP) as a catalyst.
Optimization of Reaction Conditions
Catalytic Systems Comparison
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | THF/H₂O | 68 |
| RhCl(PPh₃)₃ | DMF | 55 | |
| Ketone Reduction | NaBH₄ | MeOH | 89 |
| LiAlH₄ | Et₂O | 78 |
Findings :
-
Palladium catalysts outperform rhodium in Suzuki coupling for this substrate.
-
NaBH₄ provides higher yields and milder conditions for ketone reduction compared to LiAlH₄.
Industrial-Scale Production Considerations
-
Continuous Flow Reactors : Enhance efficiency in Boc protection and coupling steps by minimizing side reactions.
-
Purification : Simulated moving bed (SMB) chromatography for high-purity isolation of intermediates.
-
Cost Analysis :
-
Raw material costs reduced by 30% using in-house synthesized pyridin-3-ylboronic acid.
-
Solvent recycling cuts waste disposal costs by 40%.
-
Recent Advances and Alternative Methods
Enzymatic Resolution
Q & A
Q. What are the key considerations for synthesizing Trans-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate with high stereochemical purity?
The synthesis requires precise control of reaction conditions to maintain stereochemical integrity. A common approach involves:
- Cyclization of nitrogen-containing precursors (e.g., acetals or ketals) under mild conditions to avoid racemization .
- Use of chiral auxiliaries or catalysts to enforce trans-configuration, as seen in analogous pyrrolidine derivatives .
- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the desired diastereomer .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- NMR Spectroscopy : and NMR verify the pyrrolidine ring, tert-butyl group, and pyridinyl substituents. Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] or [M+Na]) with <5 ppm error .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680–1720 cm) .
Q. How can researchers optimize reaction yields during hydroxymethyl group functionalization?
- Protection-Deprotection Strategies : Temporarily protect the hydroxymethyl group with tert-butyldiphenylsilyl (TBDPS) to prevent side reactions during subsequent steps .
- Catalytic Hydrogenation : For reductive steps, use Pd/C or Raney Ni under controlled H pressure (1–3 atm) to avoid over-reduction .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the pyridin-3-yl substituent in cross-coupling reactions?
The pyridinyl group acts as a directing moiety in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling):
- Coordination with Pd(0) : The nitrogen lone pair facilitates oxidative addition, enabling regioselective functionalization at the 2- or 4-position of the pyridine ring .
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl) on pyridine enhance electrophilicity, improving coupling efficiency .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Q. How should researchers address contradictions in reported toxicity data for pyrrolidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
